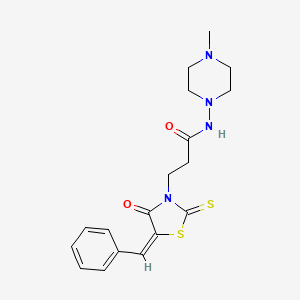

(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide

描述

The compound “(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide” belongs to the thiazolidinone class of heterocyclic compounds, which are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Structurally, it features a benzylidene moiety at the 5-position of the thiazolidinone ring, a thioxo group at position 2, and a propanamide side chain terminating in a 4-methylpiperazine group.

属性

IUPAC Name |

3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S2/c1-20-9-11-21(12-10-20)19-16(23)7-8-22-17(24)15(26-18(22)25)13-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,23)/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHJPTMXNXMNAG-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide typically involves multiple steps, starting with the formation of the thiazolidinone ring. One common method involves the condensation of a thiosemicarbazide with an α-haloketone to form the thiazolidinone core. The benzylidene group can be introduced via a Knoevenagel condensation reaction with benzaldehyde. The final step involves the coupling of the thiazolidinone derivative with 4-methylpiperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities efficiently.

化学反应分析

Types of Reactions

(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted piperazine derivatives.

科学研究应用

Chemistry

In chemistry, (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its thiazolidinone core is known for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound can be investigated for its potential therapeutic applications. The presence of the piperazine moiety suggests that it may have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure and potential for functionalization make it a versatile building block for the synthesis of advanced materials.

作用机制

The mechanism of action of (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The piperazine moiety can enhance the compound’s ability to cross biological membranes and reach its target sites.

相似化合物的比较

Comparison with Similar Compounds

Thiazolidinone derivatives with structural modifications at the 5-position (aromatic substituents) and the terminal amide group have been extensively explored. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Values for the target compound are estimated based on structural similarities to analogs.

Key Structural and Functional Differences:

The 4-methylbenzylidene substituent in the compound from introduces additional lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the unsubstituted benzylidene .

Terminal Amide Modifications :

- The 4-methylpiperazine group in the target compound is a bulky, polar substituent, likely improving solubility and pharmacokinetic properties (e.g., absorption) compared to the pyridin-2-yl group () or the thiadiazole moiety (), which are smaller and less basic .

The methylpiperazine’s basic nitrogen may increase solubility at physiological pH, whereas the thiadiazole () is less polar, favoring lipid bilayer penetration .

生物活性

The compound (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C20H18N2O2S2

- Molecular Weight : 382.5 g/mol

- CAS Number : 306322-04-3

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Tyrosinase Inhibition : Analogous compounds have demonstrated potent inhibition of mushroom tyrosinase, a key enzyme in melanin production. This inhibition is crucial for applications in skin whitening and treating hyperpigmentation disorders .

- Antimicrobial Activity : Studies have shown significant antibacterial and antifungal properties against various pathogens, outperforming standard antibiotics like ampicillin and antifungals such as ketoconazole . The inhibition of bacterial kinases has also been suggested as a contributing factor to the antimicrobial effects .

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects on cancer cell lines, revealing that certain analogs do not exhibit significant cytotoxicity at concentrations below 20 µM, making them potential candidates for therapeutic applications without severe side effects .

Biological Activity Data

Case Studies

-

Study on Tyrosinase Inhibition :

- Researchers synthesized several analogs, including this compound, and assessed their inhibitory effects on tyrosinase activity in B16F10 melanoma cells. Results indicated significant inhibition with the most potent analog achieving an IC50 of 1.03 ± 0.14 µM, highlighting its potential in cosmetic applications .

-

Antimicrobial Efficacy :

- A comparative study evaluated the antimicrobial efficacy of thiazolidinone derivatives against resistant strains such as MRSA and E. coli. The tested compounds exhibited superior antibacterial activity compared to traditional antibiotics, suggesting their potential as new therapeutic agents against resistant infections .

- Cytotoxicity Assessment :

常见问题

Q. What statistical approaches optimize reaction parameters for scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。